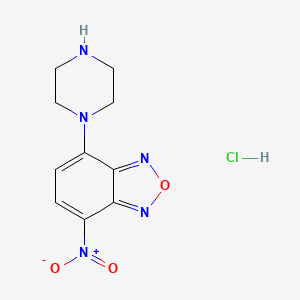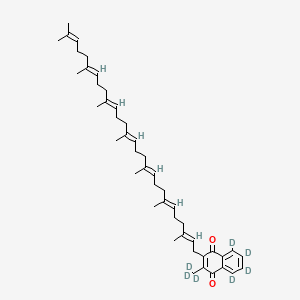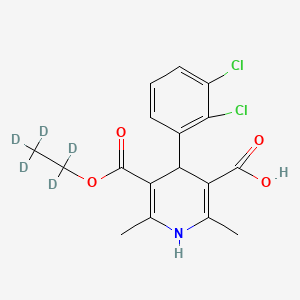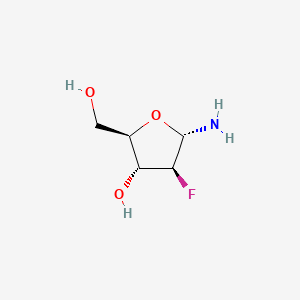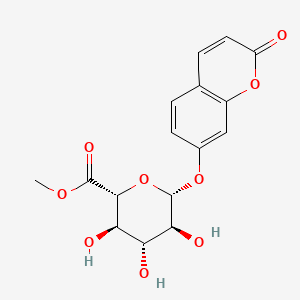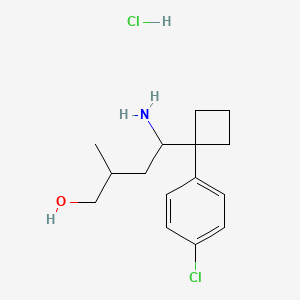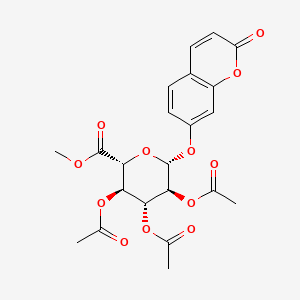
Impureza del Dímero de Telmisartán
Descripción general
Descripción
Telmisartan Dimer Impurity is a chemical compound associated with the antihypertensive drug Telmisartan. Telmisartan is an angiotensin II receptor antagonist used primarily to treat high blood pressure. The dimer impurity of Telmisartan, identified by its molecular formula C46H38N4O4 and a molecular weight of 710.82, is a byproduct formed during the synthesis of Telmisartan . This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug.
Aplicaciones Científicas De Investigación
Telmisartan Dimer Impurity has several applications in scientific research:
Mecanismo De Acción
Target of Action
Telmisartan, the parent compound of Telmisartan Dimer Impurity, primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors play a crucial role in the regulation of blood pressure . Telmisartan binds to these receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This results in a reduction in arterial blood pressure . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties .
Mode of Action
Telmisartan interferes with the binding of angiotensin II to the AT1 receptors by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . This blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . The dimer impurity of Telmisartan is found to form more stable complexes with PD-L1 than Telmisartan itself .
Biochemical Pathways
Telmisartan’s action on the AT1 receptors inhibits the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure . By blocking the action of angiotensin II, Telmisartan prevents vasoconstriction and the secretion of aldosterone, a hormone that increases sodium and water reabsorption in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
Telmisartan exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . Steady state is observed after 5-7 days of once-daily administration, and there is no clinically relevant accumulation at 28 days .
Result of Action
The primary result of Telmisartan’s action is a reduction in arterial blood pressure . This makes it effective in the treatment of hypertension . Additionally, Telmisartan’s potential PPAR-gamma agonistic properties could confer beneficial metabolic effects .
Action Environment
The action of Telmisartan can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual patient factors such as age, sex, renal function, and genetic polymorphisms can also influence its pharmacokinetics and pharmacodynamics .
Análisis Bioquímico
Biochemical Properties
Telmisartan Dimer Impurity, like Telmisartan, is likely to interact with the angiotensin II type-1 receptor . Telmisartan inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . It’s plausible that Telmisartan Dimer Impurity may have similar interactions.
Cellular Effects
While specific studies on Telmisartan Dimer Impurity are limited, Telmisartan has been shown to have significant effects on various types of cells and cellular processes . For instance, Telmisartan has been found to inhibit many biochemical processes involved in the control of the cardiovascular system . It’s reasonable to hypothesize that Telmisartan Dimer Impurity may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of Telmisartan involves the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . This unique mode of action forms the basis of its powerful antihypertensive action . Given the structural similarities, Telmisartan Dimer Impurity may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Telmisartan has been shown to have long-lasting effects due to its unique mode of action . It’s possible that Telmisartan Dimer Impurity may exhibit similar temporal effects.
Dosage Effects in Animal Models
Telmisartan has been studied extensively in animal models, showing efficacy in treating hypertension .
Metabolic Pathways
Telmisartan’s metabolic pathways involve the angiotensin II type-1 receptor and the peroxisome proliferator-activated receptor gamma . Given the structural similarities, it’s plausible that Telmisartan Dimer Impurity may be involved in similar metabolic pathways.
Transport and Distribution
Telmisartan is known to be distributed throughout the body due to its lipophilic nature . It’s likely that Telmisartan Dimer Impurity may have similar transport and distribution characteristics.
Subcellular Localization
Given the lipophilic nature of Telmisartan, it’s plausible that Telmisartan Dimer Impurity may also localize in lipid-rich areas of the cell .
Métodos De Preparación
The synthesis of Telmisartan Dimer Impurity involves several steps, typically starting with the preparation of functionalized benzimidazoles. One common method includes a Suzuki cross-coupling reaction between two functionalized benzimidazoles, catalyzed by a solid-supported palladium catalyst . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sulfur oxychloride . The reaction completion is confirmed by thin-layer chromatography, and the product is purified through filtration and drying .
Análisis De Reacciones Químicas
Telmisartan Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Comparación Con Compuestos Similares
Telmisartan Dimer Impurity can be compared with other impurities and related compounds of Telmisartan:
Telmisartan Bromo Acid: This impurity has a molecular formula of C14H11BrO2 and is used in similar analytical studies.
Telmisartan Bromo Nitrile Impurity: With a molecular formula of C14H10BrN, this impurity is also studied for its presence in Telmisartan formulations.
Telmisartan EP Impurity A: This compound, with a molecular formula of C19H20N4, is another related impurity used in pharmaceutical research. The uniqueness of Telmisartan Dimer Impurity lies in its specific structure and formation pathway, which provides insights into the synthesis and stability of Telmisartan.
Propiedades
IUPAC Name |
2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAWGSRRZSCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730877 | |
| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884330-14-7 | |
| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
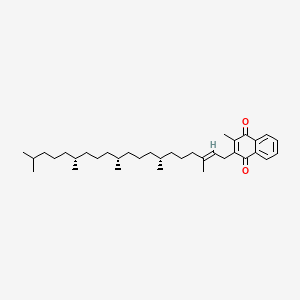
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/new.no-structure.jpg)
